5-(Aminomethyl)-2,3-dimethylheptan-4-ol
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Overview
Description
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is an organic compound with a unique structure that includes an aminomethyl group, two methyl groups, and a hydroxyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. For example, the reaction of 2,3-dimethylheptan-4-one with formaldehyde and ammonia under hydrogenation conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts such as palladium or platinum on carbon, along with hydrogen gas, to facilitate the reduction of the intermediate imine to the final amine product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-dimethylheptan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2,3-dimethylheptan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A similar compound with an aminomethyl group attached to a furan ring.
2,5-Bis(aminomethyl)furan: Another related compound with two aminomethyl groups attached to a furan ring.
Uniqueness
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is unique due to its specific structural features, including the presence of both aminomethyl and hydroxyl groups on a heptane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(6-11)10(12)8(4)7(2)3/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
UDMQEJDAMZNDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C(C)C(C)C)O |
Origin of Product |
United States |
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